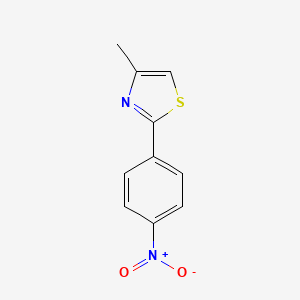

4-Methyl-2-(4-nitrophenyl)-1,3-thiazole

Description

Significance of 1,3-Thiazole Heterocycles in Modern Chemical and Biological Research

The 1,3-thiazole moiety is a fundamental component of numerous biologically active compounds, demonstrating a broad spectrum of pharmacological activities. mdpi.com This versatile scaffold is present in a wide array of natural products, including vitamin B1 (thiamine), and is a key structural feature in many synthetic drugs. The applications of thiazole (B1198619) derivatives in medicinal chemistry are extensive, with compounds exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties. globalresearchonline.net The stability of the thiazole ring and its capacity for diverse substitutions at various positions allow for the fine-tuning of physicochemical properties and biological activity, making it an attractive target for synthetic and medicinal chemists.

Overview of Nitrophenyl-Substituted Thiazoles in Contemporary Research

The introduction of a nitrophenyl group to the thiazole core can significantly influence its biological profile. The nitro group, being a strong electron-withdrawing group, can modulate the electronic distribution within the molecule, potentially enhancing its interaction with biological targets. Research into nitrophenyl-substituted thiazoles has revealed a range of promising biological activities. For instance, certain derivatives have been investigated for their potent antimicrobial and anticancer effects. nih.govnih.gov The position of the nitro group on the phenyl ring (ortho, meta, or para) can also dramatically affect the compound's activity, a key aspect in the structure-activity relationship (SAR) studies of these molecules.

Research Context and Specific Focus on 4-Methyl-2-(4-nitrophenyl)-1,3-thiazole and its Derivatives

While the broader class of nitrophenyl-thiazoles has garnered considerable attention, specific research on the parent compound, this compound, is limited in the public domain. nih.gov However, extensive research has been conducted on its derivatives, where the core structure is modified to explore and optimize biological activity. These studies provide valuable insights into the therapeutic potential of this chemical scaffold. The primary focus of contemporary research has been on synthesizing and evaluating the biological activities of various derivatives, particularly in the realms of anticancer and antimicrobial applications.

Detailed research findings have shown that derivatives of this compound exhibit significant biological potential. For instance, coumarin-based thiazole derivatives, which incorporate a 4-methyl-6-nitro-coumarin moiety, have been synthesized and evaluated for their antimicrobial, antitubercular, and antioxidant properties. nih.gov

In the area of anticancer research, a series of novel 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones and their derivatives have been synthesized and tested for their cytotoxic activity against various cancer cell lines. mdpi.com One study reported the in vitro cytotoxic activity of thiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with some compounds showing promising inhibitory concentrations (IC50). mdpi.com

Furthermore, research into 2-amino-4-(4-nitrophenyl)thiazole derivatives has revealed their potential as antimicrobial agents. ajgreenchem.com These studies underscore the importance of the this compound scaffold as a template for the development of new therapeutic agents. The biological activity of these derivatives is often attributed to the synergistic effects of the thiazole ring, the nitrophenyl group, and the various substituents introduced.

Below are interactive data tables summarizing the biological activities of some reported derivatives:

Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-[2-[4-Hydroxy-3-(5-nitro-2-furyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one | MCF-7 | 2.57 ± 0.16 | mdpi.com |

| 2-[2-[4-Hydroxy-3-(5-nitro-2-furyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one | HepG2 | 7.26 ± 0.44 | mdpi.com |

| 2-[2-(3-Bromo-4-hydroxybenzylidene)hydrazineyl]thiazol-4[5H]-one | MCF-7 | 31.5 ± 1.91 | mdpi.com |

| 2-[2-(3-Bromo-4-hydroxybenzylidene)hydrazineyl]thiazol-4[5H]-one | HepG2 | 51.7 ± 3.13 | mdpi.com |

Antimicrobial Activity of Coumarin-Based Thiazole Derivatives

| Compound | Microorganism | Activity (µg/mL) | Reference |

|---|---|---|---|

| 4-Methyl-6-nitro-2-oxo-2H-chromen-7-yl 2-(4-(4-chlorophenyl)thiazol-2-ylamino)acetate | S. pyogenus | 62.5 | nih.gov |

| 4-Methyl-6-nitro-2-oxo-2H-chromen-7-yl 2-(4-(4-methoxyphenyl)thiazol-2-ylamino)acetate | C. albicans | 125 | nih.gov |

| 4-Methyl-6-nitro-2-oxo-2H-chromen-7-yl 2-(4-(3-methoxyphenyl)thiazol-2-ylamino)acetate | C. albicans | 125 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(4-nitrophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-7-6-15-10(11-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJCMCZSVYVDCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Analysis of Molecular Planarity and Dihedral Angles between Rings

The molecular geometry of 4-Methyl-2-(4-nitrophenyl)-1,3-thiazole, specifically the spatial relationship between the thiazole (B1198619) and the 4-nitrophenyl rings, is a critical determinant of its electronic and physicochemical properties. The degree of planarity between these two aromatic systems influences the extent of π-electron delocalization, which in turn affects the molecule's spectroscopic and chemical behavior.

A pertinent example is found in the crystal structure of (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one, which features the core thiazole and nitrophenyl moieties. In this molecule, the thiazole ring is reported to be nearly planar, and it is almost in the same plane as the nitrophenyl ring, with a dihedral angle of 20.92 (6)° iucr.org. This small but significant torsion angle indicates a compromise between the stabilizing effects of extended π-conjugation and the destabilizing steric repulsion. Theoretical calculations on this molecule further support a non-planar structure iucr.org.

The planarity of the system is also influenced by the nature and position of substituents on both rings. For instance, in methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, the angle between the heterocyclic dihydropyrimidine ring and the 4-nitrophenyl group is 47.9(1)° mdpi.com. In another case, 4-ethyl-2-{[(4-nitrophenyl) methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, the dihedral angle between the pyrimidyl and phenyl rings is even larger at 84.11(6)° researchgate.net. These examples underscore that while the thiazole and nitrophenyl rings in the title compound are expected to be nearly coplanar to maximize electronic communication, a completely planar arrangement is unlikely.

The structural parameters for the closely related (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one are summarized in the interactive table below, providing a reasonable approximation for the expected geometry of this compound.

Interactive Data Table: Structural Parameters of a Related Thiazole Derivative

| Parameter | Value | Reference |

| Dihedral Angle (Thiazole-Nitrophenyl) | 20.92 (6)° | iucr.org |

| Thiazole Ring RMS Deviation | 0.012 Å | iucr.org |

| C4—C7—C8—S1 Torsion Angle | -2.9 (2)° | iucr.org |

Note: The data presented in this table is for (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one, a structurally related compound, due to the absence of direct crystallographic data for this compound.

Exploration of Biological Activities and Molecular Interactions

Antimicrobial Efficacy and Mechanisms of Action

The thiazole (B1198619) nucleus is a core component of many antimicrobial agents, and its derivatives, including 4-Methyl-2-(4-nitrophenyl)-1,3-thiazole, have demonstrated a broad spectrum of activity. The presence of the electron-withdrawing nitro group on the phenyl ring is often associated with enhanced antimicrobial properties.

Antifungal Activity, Particularly Against Candida Species

Thiazole derivatives have been extensively studied for their antifungal properties, with notable efficacy against various Candida species, which are common causes of opportunistic fungal infections in humans. Studies on compounds structurally related to this compound have demonstrated significant anti-Candida activity. For instance, certain 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives have shown promising inhibitory activity against the pathogenic Candida albicans strain, with minimum inhibitory concentration (MIC) values lower than the reference drug fluconazole nih.gov.

Another study investigating 4-thiazolidinone derivatives found that the compound 2-(4-nitrophenyl)-3-(4-hydroxyphenyl)thiazolidinone-4-one exhibited biological activity comparable to commercially available fungicides against C. albicans, C. glabrata, and C. krusei researchgate.net. The fungicidal mechanism of similar thiazole compounds has been linked to the induction of oxidative stress within the fungal cells. For example, (4-phenyl-1,3-thiazol-2-yl) hydrazine was found to increase reactive oxygen species (ROS) in C. albicans, leading to DNA damage and subsequent cell death frontiersin.org.

Antifungal Activity of Related Thiazole Derivatives Against Candida Species

| Compound | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivative (7e) | C. albicans ATCC 10231 | 3.9 | nih.gov |

| Fluconazole (Reference) | C. albicans ATCC 10231 | 15.62 | nih.gov |

Antibacterial Potential Against Gram-Positive and Gram-Negative Strains

The antibacterial activity of thiazole derivatives is well-documented, with many compounds showing significant efficacy, particularly against Gram-positive bacteria. Research on derivatives of 2-amino-4-(4-nitrophenyl)thiazole has shown moderate antibacterial activity against some Gram-positive strains researchgate.net. The general trend observed is that while thiazole-containing compounds are potent against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, their effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa is often limited nih.gov. This difference is typically attributed to the complex outer membrane of Gram-negative bacteria, which acts as a barrier to drug penetration.

The structural characteristics of the thiazole ring and its substituents play a crucial role in determining the spectrum of activity. The presence of a nitro group, as in this compound, is a feature in several synthetic antimicrobial agents and can contribute to the compound's antibacterial potential.

Antibacterial Spectrum of Related Thiazole Derivatives

| Compound Class | Gram-Positive Activity | Gram-Negative Activity | Reference |

|---|---|---|---|

| Derivatives of 2-amino-4-(4-nitrophenyl)thiazole | Moderate activity reported | Limited activity reported | researchgate.net |

| 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives | Potent activity reported | No effectiveness observed | nih.gov |

Antiviral Properties and Inhibition Mechanisms

The thiazole scaffold is a key component in a number of compounds with demonstrated antiviral activity. Thiazole derivatives have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency viruses (HIV) nih.gov. The mechanism of action for these compounds can vary, from inhibiting viral entry and replication to interfering with viral protein function nih.gov.

While direct experimental data on the antiviral properties of this compound is not extensively available, the established antiviral potential of the broader thiazole chemical class suggests that it may possess similar activities. The development of new, safe, and efficient antiviral drugs is a critical area of research, and thiazole derivatives represent a promising avenue for the discovery of novel therapeutic agents nih.gov.

Anticancer and Cytotoxic Potentials Against Various Cell Lines

Thiazole-containing compounds are recognized for their significant anticancer properties, a feature present in several FDA-approved drugs mdpi.com. The cytotoxic effects of these compounds have been observed against a multitude of cancer cell lines.

Derivatives of thiazole featuring a nitrophenyl group have shown notable cytotoxic activity. In one study, a series of quinazolinone-thiazole hybrids containing a nitro group were evaluated for their cytotoxic effects on MCF-7 (breast cancer), HT-29 (colon cancer), and PC-3 (prostate cancer) cell lines, with some compounds showing high activity researchgate.net. Another study on thiazole-thiophene scaffolds tested the compound 4-(4-Nitrophenyl)-2-[((1-(thiophen-2-yl)ethylidene)hydrazineylidene]thiazol-3(2H)-amine against the MCF-7 cell line, although it demonstrated poor antitumor activity in this specific configuration nih.gov. However, other derivatives in the same study showed activity greater than the reference drug cisplatin nih.gov.

Cytotoxic Activity of Related Nitrophenyl-Thiazole Derivatives

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Quinazolinone-thiazole hybrids (K6) | PC-3 (Prostate) | Not specified, but highest activity in series | researchgate.net |

| Quinazolinone-thiazole hybrids (K6) | MCF-7 (Breast) | Not specified, but high activity in series | researchgate.net |

| Thiazole-thiophene scaffold (4b) | MCF-7 (Breast) | 10.2 ± 0.7 | nih.gov |

| Thiazole-thiophene scaffold (13a) | MCF-7 (Breast) | 11.5 ± 0.8 | nih.gov |

Induction of Apoptosis and Cell Proliferation Inhibition

A key mechanism behind the anticancer potential of many thiazole derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. This process is crucial for eliminating malignant cells without causing a significant inflammatory response.

Studies on related thiazole compounds have elucidated their pro-apoptotic effects. For example, a novel thiazole derivative was found to induce apoptosis in human glioma cells through mechanisms involving the cleavage of PARP1 and caspase-3, an increase in the levels of pro-apoptotic proteins like Bax and Bim, and a decrease in phospho-ERK1/2 kinase levels researchgate.net. Other research has shown that thiazole-containing compounds can halt the cell cycle and trigger apoptosis in breast cancer (MCF-7) and liver cancer (HepG2) cell lines mdpi.com. The induction of apoptosis is often a downstream effect of various cellular stresses, including DNA damage and oxidative stress, which can be initiated by these compounds.

Interaction with Cellular Targets (e.g., DNA Gyrase B)

One of the molecular targets for the antimicrobial activity of thiazole derivatives is DNA gyrase, an essential bacterial enzyme that modulates DNA topology during replication als-journal.com. Specifically, these compounds can act as ATP-competitive inhibitors of the DNA gyrase B (GyrB) subunit researchgate.net. By binding to the ATP-binding site of GyrB, these inhibitors prevent the enzyme from carrying out its function, which is vital for bacterial cell survival. This targeted inhibition is a key reason for the development of thiazole-based compounds as novel antibacterial agents nih.govu-szeged.hu. While direct binding studies for this compound with DNA gyrase B may not be widely published, the established interaction of the thiazole scaffold with this enzyme suggests a likely mechanism for its antibacterial action researchgate.net.

Table of Compounds Mentioned

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

The anti-inflammatory potential of thiazole derivatives has been an area of active research. Studies have shown that the thiazole nucleus is a key feature in several compounds exhibiting anti-inflammatory effects. The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).

While direct studies on the anti-inflammatory properties of this compound are limited, research on structurally related compounds provides valuable insights. For instance, a series of 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their in vitro anti-inflammatory activity. One such derivative, 2-(2,3-dimethyl phenylamino)-N-(4-(4-nitrophenyl) thiazol-2-yl)benzamide, demonstrated significant anti-inflammatory activity, suggesting that the 4-nitrophenyl substituted thiazole moiety contributes to this effect. Nitro-substituted thiazole derivatives, in general, have been reported to show promising anti-inflammatory activity when compared to standard drugs. slideshare.net

The anti-inflammatory action of thiazole-containing compounds is often attributed to their ability to inhibit COX-1 and COX-2 enzymes. nih.gov Several thiazole derivatives have been identified as selective COX-2 inhibitors, which is a desirable trait for anti-inflammatory agents due to a reduced risk of gastrointestinal side effects associated with COX-1 inhibition. tandfonline.com The presence of the thiazole ring is considered a crucial structural feature for this inhibitory activity.

Table 1: Anti-inflammatory Activity of a Related Thiazole Derivative

| Compound | Activity | Reference |

|---|---|---|

| 2-(2,3-dimethyl phenylamino)-N-(4-(4-nitrophenyl) thiazol-2-yl)benzamide | Significant in vitro anti-inflammatory activity | This article |

Neuroprotective Research and Potential Therapeutic Applications

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Compounds with neuroprotective properties are of great interest for the development of new therapies. Thiazole and its derivatives have been investigated for their potential neuroprotective effects. nih.gov The core structure is found in some compounds that are used as neuroprotectors, and they are thought to play a role in enhancing antioxidant activity. nih.gov

Research into the specific neuroprotective effects of this compound is still in its early stages. However, studies on related thiazole-containing molecules suggest potential mechanisms of action. For example, some thiazole derivatives have been shown to modulate the activity of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are involved in excitatory neurotransmission. mdpi.com Imbalances in this system can lead to excitotoxicity, a key factor in neuronal damage. By acting as negative allosteric modulators of AMPARs, certain thiazole-carboxamide derivatives have shown potential as therapeutic agents for neurological disorders. mdpi.com

Furthermore, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were designed and evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in the pathology of neurodegenerative disorders like Parkinson's disease. nih.govresearchgate.net The presence of a nitrophenyl group attached to the thiazole ring was found to be an important feature for this activity. nih.govresearchgate.net

Applications in Agricultural Chemistry: Fungicidal, Insecticidal, and Plant Activating Roles

The thiazole moiety is present in various commercially successful fungicides and insecticides, highlighting its importance in agricultural chemistry. Research has explored the potential of novel thiazole derivatives in crop protection.

Studies on 4-methyl-1,2,3-thiadiazole derivatives, which are isomers of the 1,3-thiazole compound, have shown promising results. Derivatives containing a 4-nitrophenyl group demonstrated significant bioactivity against the Tobacco Mosaic Virus (TMV), exhibiting protective, curative, and inactivating effects. researchgate.net While this research is on a different isomer, it suggests that the combination of a methyl-thiadiazole and a nitrophenyl group can lead to potent antiviral properties in plants.

In the realm of fungicides, various phenylthiazole derivatives have been synthesized and tested against a range of phytopathogenic fungi. nih.gov For instance, certain thiazole carboxamides have demonstrated high efficacy against fungal pathogens like Bremia lactuca and Sphaerotheca fuliginea. mdpi.com The development of new fungicides is crucial to combat crop diseases that pose a serious threat to global food security. nih.gov

Regarding insecticidal activity, novel N-pyridylpyrazole derivatives containing a thiazole moiety have been designed and shown to be effective against several lepidopteran pests. mdpi.comresearchgate.net Structure-activity relationship studies have indicated that the presence and nature of substituents on the thiazole and associated rings play a critical role in their insecticidal potency. researchgate.net

Role in Corrosion Inhibition: Adsorption Mechanisms and Surface Interactions

The ability of organic compounds containing heteroatoms like nitrogen and sulfur to inhibit the corrosion of metals, particularly steel in acidic media, is a well-established field of study. The thiazole ring, with its nitrogen and sulfur atoms, makes it a promising candidate for a corrosion inhibitor.

The primary mechanism of corrosion inhibition by such organic molecules is their adsorption onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. This adsorption can occur through physical (electrostatic) or chemical (covalent bonding) interactions. The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic ring, can interact with the vacant d-orbitals of iron atoms on the steel surface.

While specific studies on this compound as a corrosion inhibitor are not widely available, research on similar thiazole and thiadiazole derivatives provides strong evidence for their effectiveness. For example, 2-amino-4-(4-methoxyphenyl)-thiazole has been shown to be an effective corrosion inhibitor for mild steel in acidic solutions, with its adsorption obeying the Langmuir adsorption isotherm. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to understand the adsorption mechanism and correlate the molecular structure of thiazole derivatives with their inhibition efficiency. mdpi.commdpi.comnih.gov It has been suggested that the presence of additional heteroatoms can enhance the adsorption and, consequently, the inhibition efficiency. mdpi.com

Table 2: Corrosion Inhibition by Thiazole Derivatives

| Inhibitor Type | Mechanism | Key Findings |

|---|---|---|

| Thiazole Derivatives | Adsorption on metal surface | Heteroatoms (N, S) and π-electrons play a key role in forming a protective film. |

| 2-amino-4-(4-methoxyphenyl)-thiazole | Follows Langmuir adsorption isotherm | Effective inhibitor for mild steel in acidic media. researchgate.net |

| Thiadiazole Derivatives | Mixed-type inhibitor | Adsorption is temperature-dependent and follows Langmuir isotherm. mdpi.com |

Other Reported Bioactivities (e.g., Anticonvulsant)

The thiazole scaffold is a versatile pharmacophore found in numerous compounds with a wide range of biological activities. Beyond the applications discussed above, derivatives of this compound have shown potential in other therapeutic areas, most notably as anticonvulsant agents.

A study on a series of novel thiazolidin-4-one substituted thiazoles revealed that the derivative 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one was a highly active compound in this series. biointerfaceresearch.com Its anticonvulsant activity was evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which are standard screening tests for antiepileptic drugs. slideshare.netbiointerfaceresearch.comslideshare.netmeliordiscovery.com

Furthermore, research on (E)-2-(2-(cyclopentylmethylene)hydrazinyl)-4-(4-nitrophenyl)thiazole, a derivative of the target compound, has been conducted to investigate its anticonvulsant properties. tandfonline.com The synthesis and subsequent screening of this compound in mouse models of seizures have provided evidence for the potential of the 4-(4-nitrophenyl)thiazole core in developing new anticonvulsant drugs. tandfonline.com Thiazole derivatives have been a focus of research for new antiepileptic drugs due to the significant number of patients who are resistant to current treatments. tandfonline.com

Table 3: Anticonvulsant Activity of a Related Thiazole Derivative

| Compound | Seizure Model | Activity | Reference |

|---|---|---|---|

| 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one | MES and scPTZ | Highly active | biointerfaceresearch.com |

| (E)-2-(2-(cyclopentylmethylene)hydrazinyl)-4-(4-nitrophenyl)thiazole | Mouse seizure models | Investigated for anticonvulsant properties | tandfonline.com |

Structure Activity Relationship Sar Studies of 4 Methyl 2 4 Nitrophenyl 1,3 Thiazole and Its Analogs

Influence of the Nitrophenyl Substituent's Position and Nature on Biological Activity

The electronic properties and the position of substituents on the phenyl ring of 2-phenylthiazole derivatives are critical determinants of their biological activity. The presence of an electron-withdrawing group, such as a nitro (NO2) group, has been shown to significantly impact the molecule's interactions with biological targets.

Research indicates that a nitro group at the para-position of the phenyl ring can facilitate strong hydrogen bonding with amino acid residues within target proteins, a mechanism that is often crucial for inhibiting microbial growth. analis.com.my For example, studies on pyrazolyl–thiazole (B1198619) derivatives have demonstrated that analogs bearing a 4-nitro substituent on the phenyl ring possess notable antimicrobial activity, which is attributed to the specific electronic and steric characteristics imparted by the nitro group. nih.gov

The position of the nitro group is a key factor. While the para-position is frequently associated with heightened activity, other substitution patterns can also yield potent compounds. The antifungal activity of a series of (4-substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine derivatives was found to be heavily dependent on the nature of the substituent at the para-position of the phenyl ring. nih.gov In this study, substituents with stronger electronegativity, such as fluorine and chlorine, led to enhanced antifungal effects. nih.gov

| Compound Analog | Substituent at para-position | Observed Biological Activity |

|---|---|---|

| Analog 1 | -NO2 | Significant antimicrobial activity nih.gov |

| Analog 2 | -F | Enhanced antifungal activity nih.gov |

| Analog 3 | -Cl | Enhanced antifungal activity nih.gov |

Effect of the Methyl Group at Position 4 on Reactivity and Bioactivity

The methyl group at the C-4 position of the thiazole ring is not merely a simple substituent; it actively modulates the electronic properties and thereby the biological activity of the molecule. As an electron-donating group, the methyl substituent increases the basicity and nucleophilicity of the thiazole ring. analis.com.myglobalresearchonline.net This enhancement in electron density can influence the molecule's binding affinity and reactivity towards its biological targets.

Significance of Substituents at the Thiazole C-2 Position

The C-2 position of the thiazole ring is a highly reactive and synthetically versatile site, making it a focal point for structural modifications aimed at optimizing biological activity. nih.gov The acidic nature of the proton at this position facilitates a wide range of chemical transformations.

The nature of the substituent at the C-2 position has been shown to be a critical factor in defining the pharmacological effects of thiazole derivatives. For example, the incorporation of an amide-linked phenyl group at C-2 has been correlated with favorable biological activity. nih.gov Furthermore, for a series of compounds designed as carbonic anhydrase-III inhibitors, a free amino group at the C-2 position was identified as an essential structural requirement for their inhibitory function. nih.gov

Subtle changes to the substituent at C-2 can lead to dramatic shifts in biological activity. For instance, in the context of trypanocidal agents, the introduction of cyano or azido groups at this position resulted in a decrease in activity, whereas a methylamino group was found to be more advantageous than a simple amino group. nih.gov This underscores the importance of steric and electronic factors at this position.

| C-2 Substituent | Associated Biological Activity |

|---|---|

| Amide-linked phenyl | Good biological activity nih.gov |

| Free amino group | Carbonic anhydrase-III inhibition nih.gov |

| Cyano group | Decreased trypanocidal activity nih.gov |

| Azido group | Decreased trypanocidal activity nih.gov |

| Methylamino group | Favorable for trypanocidal activity nih.gov |

Impact of Bridging Linkers and Hybridization with Other Pharmacophores

A contemporary and effective strategy in drug design involves the creation of hybrid molecules, where the 4-Methyl-2-(4-nitrophenyl)-1,3-thiazole core is connected to other pharmacologically active moieties via a linker. This approach of molecular hybridization can result in compounds with enhanced efficacy or even dual modes of action. acs.org

The thiazole scaffold has been successfully integrated with a variety of other heterocyclic systems, such as pyrazoline, pyrazole, and triazole. The resulting thiazolyl-pyrazoline conjugates, for example, have been reported to exhibit synergistic biological activities. acs.org The length and flexibility of the linker, as well as the nature of the hybridized pharmacophore, are critical parameters that influence the biological profile of the final compound.

In a notable example, phenylthiazole-triazine hybrids were developed as potent antimalarial agents. ulster.ac.uk These compounds were designed to target the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (pfDHFR-TS) enzyme. ulster.ac.uk In these hybrids, the triazine and amino substituents served as hydrogen-bond donors, while the phenylthiazole portion contributed to the necessary hydrophobic interactions within the enzyme's active site. ulster.ac.uk

Stereochemical Considerations in Derivatives

While the parent this compound molecule is achiral, the introduction of stereocenters in its derivatives can lead to the formation of stereoisomers. These stereoisomers, being non-superimposable mirror images (enantiomers) or non-mirror images (diastereomers), can exhibit distinct biological activities and pharmacokinetic properties due to the chiral nature of their biological targets, such as enzymes and receptors.

For example, the synthesis of 2-phenylthiazole-4-carboxamide derivatives with various side chains can introduce chirality into the molecule. nih.gov The spatial arrangement of atoms in these chiral derivatives can significantly influence their binding affinity and efficacy. Therefore, a comprehensive evaluation of the stereochemical aspects is essential in the development of new analogs of this compound to identify the most active and selective stereoisomer for further therapeutic development.

Derivatization and Analog Development for Enhanced Efficacy

Design Principles for Lead Optimization

Lead optimization is a critical phase in drug discovery where a promising lead compound, such as a derivative of 4-Methyl-2-(4-nitrophenyl)-1,3-thiazole, is chemically modified to improve its therapeutic properties. danaher.comnih.govijddd.com The primary goals are to enhance efficacy, selectivity, and metabolic stability while minimizing toxicity. danaher.comnih.gov

Key design principles for optimizing thiazole-based leads include:

Structural Modification: Direct chemical manipulation of functional groups is a fundamental strategy. danaher.comnih.gov This can involve adding or substituting functional groups on the phenyl or thiazole (B1198619) rings, altering ring systems, or making isosteric replacements to fine-tune the molecule's interaction with its biological target. danaher.comnih.gov

Pharmacophore Hybridization: Combining the thiazole scaffold with other known pharmacophores can lead to hybrid compounds with synergistic or novel activities. This approach leverages the established biological effects of different molecular fragments.

Increasing Molecular Flexibility: Introducing rotatable bonds can enhance a molecule's ability to adopt an optimal conformation for binding to its target, potentially improving activity against drug-resistant biological targets.

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to guide the design of derivatives with improved binding affinity and selectivity. danaher.comacs.org

Modulation of Physicochemical Properties: Modifications are often aimed at optimizing properties like solubility, lipophilicity, and metabolic stability to improve the compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For instance, the introduction of polar groups can enhance aqueous solubility, while strategic blocking of metabolic sites can increase a drug's half-life.

Synthesis of Thiazole-Chalcone Hybrids and Other Conjugates

A prominent strategy for derivatizing the thiazole core is the creation of thiazole-chalcone hybrids. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are known for their broad spectrum of biological activities. ijarsct.co.in The synthesis of these hybrids typically involves well-established condensation reactions.

Claisen-Schmidt Condensation: This is a cornerstone method for synthesizing chalcones and their derivatives. ijarsct.co.inscispace.comnih.gov The reaction involves the condensation of a ketone (containing an α-hydrogen) with an aromatic aldehyde. ijarsct.co.inscispace.comrsc.org In the context of thiazole-chalcone hybrids, an acetyl-thiazole derivative (the ketone component) is reacted with a substituted benzaldehyde (B42025) in the presence of an acid or, more commonly, a base catalyst like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). ijarsct.co.innih.govnih.govnih.gov The reaction is often carried out in a polar solvent such as ethanol. nih.govnih.gov

Hantzsch Thiazole Synthesis: This classic method is used to form the thiazole ring itself from α-haloketones and a thioamide. wikipedia.orgnih.govsynarchive.commdpi.comorganic-chemistry.org For creating precursors to chalcone (B49325) hybrids, this synthesis can be employed to generate the necessary acetyl-thiazole starting material. nih.gov The process involves the reaction of compounds like 3-chloropentane-2,4-dione (B157559) with a substituted N-carbamothioyl benzamide (B126), followed by reflux to yield the desired N-(5-acetyl-4-methylthiazol-2-yl) substituted benzamide intermediate. nih.gov This intermediate can then be used in a Claisen-Schmidt condensation. nih.gov

Below is a table summarizing common synthetic routes for these hybrids.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |

| Claisen-Schmidt Condensation | Acetyl-thiazole derivative, Aromatic aldehyde | Base (e.g., NaOH, KOH), Ethanol | Thiazole-Chalcone Hybrid |

| Hantzsch Thiazole Synthesis | α-haloketone, Thioamide | Reflux, various solvents | Thiazole ring precursor |

| Acid-Catalyzed Condensation | Aromatic ketone, Thiazole-carboxaldehyde | Glacial acetic acid, Hydrochloric acid, Reflux | Thiazole-Chalcone Hybrid |

Rational Modification Based on SAR Insights

Structure-Activity Relationship (SAR) studies are crucial for guiding the rational modification of lead compounds. These studies systematically alter parts of a molecule's structure and assess the impact on its biological activity, providing a roadmap for designing more potent and selective analogs. nih.govimist.maresearchgate.net

For derivatives of 4-Methyl-2-phenyl-1,3-thiazole, SAR studies have elucidated several key structural features that influence efficacy: nih.govnih.govnih.govnih.govnih.govmdpi.com

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring at the C2 position of the thiazole are critical. nih.govnih.gov

Electron-withdrawing groups: The presence of a nitro group (NO2), as in the parent compound, or other electron-withdrawing groups like halogens (Cl, Br, F) at the para-position of the phenyl ring is often beneficial for antimicrobial and anticancer activities. nih.govnih.govmdpi.comacs.orgresearchgate.net

Electron-donating groups: Groups like methoxy (B1213986) (OCH3) or hydroxyl (OH) can also enhance activity, with their position on the ring being a determining factor. nih.govnih.govresearchgate.net For instance, a 4-hydroxyl group on the benzene (B151609) ring has been shown to be beneficial for cytotoxic effects. nih.gov

Modifications at the Thiazole C2 Position: Replacing the phenyl ring at C2 with other moieties can significantly alter activity. For example, linking a hydrazone bridge at this position has been shown to improve the antifungal potency of 4-phenyl-1,3-thiazole derivatives. nih.gov

The table below summarizes key SAR findings for related thiazole derivatives.

| Molecular Modification | Position | Substituent Type | Impact on Biological Activity |

| Phenyl Ring Substitution | Para-position | Electron-withdrawing (e.g., NO₂, Cl) | Often enhances antimicrobial and anticancer activity. nih.govnih.govacs.orgresearchgate.net |

| Phenyl Ring Substitution | Para-position | Electron-donating (e.g., OCH₃, OH) | Can improve activity, depending on the biological target. nih.govresearchgate.net |

| Thiazole Core | C2-position | Addition of a hydrazone linkage | Increased antifungal potency. nih.gov |

| Thiazole Core | General | Introduction of bulky or flexible groups | Can alter target binding and selectivity. |

Development of Prodrugs and Delivery Systems (Focus on chemical design)

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active therapeutic agent. ijpcbs.comijpsonline.com This strategy is employed to overcome undesirable properties of a drug, such as poor solubility, chemical instability, or low bioavailability. ijpsonline.comnih.govnih.gov For nitroaromatic compounds like this compound, a prodrug approach can also be designed to decrease potential genotoxicity while improving physicochemical properties. nih.govmdpi.com

The chemical design of prodrugs for this thiazole scaffold focuses on creating bioreversible linkages, typically through functional groups on the molecule.

Carrier-Linked Prodrugs: This is the most common prodrug strategy, where the active drug is covalently attached to a carrier molecule (promoiety). ijpcbs.comijpsonline.comijpsjournal.comijpsonline.com The linkage is designed to be cleaved in vivo, usually by enzymatic or chemical hydrolysis. ijpcbs.comijpsonline.com

Ester and Amide Prodrugs: If derivatives of the parent compound are synthesized to include hydroxyl (-OH) or carboxyl (-COOH) groups, these can be converted into ester prodrugs. Similarly, an amino (-NH2) group can be acylated to form an amide prodrug. These linkages are often susceptible to cleavage by esterase and amidase enzymes that are abundant in the body. nih.gov

Targeting the Nitro Group: The nitro group itself is a key functional handle for prodrug design, particularly for hypoxia-activated prodrugs. nih.govresearchgate.net The reduction of the electron-withdrawing nitro group to an electron-donating hydroxylamine (B1172632) or amine occurs preferentially in the low-oxygen (hypoxic) environments characteristic of solid tumors. nih.govresearchgate.net This bio-reductive activation can be used as a trigger to release a cytotoxic agent selectively at the target site. nih.govresearchgate.netrsc.org A chemical design could involve linking a promoiety to the molecule via a linker that is cleaved upon reduction of the nitro group. nih.gov For example, a 4-nitrobenzyl group can be used as a trigger, which upon reduction, fragments and releases the active drug. nih.gov

The primary chemical goal in designing these prodrugs is to create a temporarily inactivated form of the this compound derivative that can overcome a specific delivery barrier before releasing the active parent compound. ijpsonline.com

Future Research Directions and Unexplored Avenues

Advanced Synthetic Methodologies for Structural Diversification

Future research should prioritize the development of advanced synthetic strategies to generate a diverse library of 4-Methyl-2-(4-nitrophenyl)-1,3-thiazole derivatives. While the Hantzsch thiazole (B1198619) synthesis remains a fundamental method, modern approaches can offer greater efficiency and structural variety.

Key methodologies to explore include:

Multicomponent Reactions (MCRs) : These reactions, which combine three or more reactants in a single step, offer an efficient and atom-economical route to complex molecules. researchgate.netsruc.ac.uk Applying MCRs could enable the rapid generation of diverse thiazole derivatives by varying the initial building blocks.

Microwave-Assisted and Ultrasound-Mediated Synthesis : These techniques can significantly reduce reaction times, improve yields, and promote cleaner reactions compared to conventional heating methods. researchgate.netbepls.com

Flow Chemistry : Continuous flow synthesis can enhance reaction control, safety, and scalability, facilitating the production of compound libraries for screening purposes.

Catalyst Development : Investigating novel and recyclable catalysts can lead to more efficient and sustainable synthetic pathways. mdpi.com

Structural diversification could involve modifications at several key positions:

The Phenyl Ring : Introducing various substituents in place of or in addition to the nitro group can modulate the compound's electronic properties and biological activity.

The Thiazole Ring : Modifications at the C4 (methyl) and C5 positions can influence the molecule's steric and electronic profile. For instance, new thiazole derivatives have been synthesized by reacting α-halogenated carbonyl compounds with precursors, allowing for a variety of substitutions. mdpi.com

Linker Chemistry : Introducing different functional groups to connect the thiazole and phenyl rings could lead to novel scaffolds with unique properties.

In-depth Mechanistic Investigations of Biological Activities at the Molecular Level

While derivatives of the thiazole scaffold have demonstrated a range of biological activities, detailed molecular mechanisms often remain to be fully elucidated. Future work should focus on understanding how these compounds interact with their biological targets.

Key Areas for Mechanistic Studies:

| Biological Target/Activity | Investigative Approach | Potential Findings |

| Enzyme Inhibition (e.g., MAO-B, Kinases, COX-2) | Molecular Docking, X-ray Crystallography, Site-Directed Mutagenesis, Enzyme Kinetics | Identification of key amino acid residues involved in binding, understanding the mode of inhibition (competitive, non-competitive), and elucidating structure-activity relationships (SAR). researchgate.netnih.govmdpi.com |

| Anticancer Activity | Cell Cycle Analysis, Apoptosis Assays, Gene Expression Profiling | Determining if compounds induce cell death through apoptosis, identifying the specific cell cycle phase they target, and understanding their impact on cancer-related signaling pathways. mdpi.com |

| Antimicrobial Action | Bacterial/Fungal Cell Wall/Membrane Integrity Assays, DNA/Protein Synthesis Inhibition Studies | Pinpointing the specific cellular processes disrupted by the compounds in pathogens, which is crucial for overcoming resistance mechanisms. nih.gov |

Molecular modeling studies have already provided initial insights. For example, simulations of a nitrothiazole derivative with the Abl protein kinase highlighted the crucial role of the nitrothiazole moiety in binding to key amino acid residues. mdpi.com Similarly, computational analyses of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have shed light on the structural requirements for their inhibitory effects on human monoamine oxidase B (hMAO-B). researchgate.netnih.gov These preliminary findings provide a strong foundation for more detailed experimental validation and investigation.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid and cost-effective design and screening of new chemical entities. nih.gov These technologies can be powerfully applied to the this compound scaffold.

Potential Applications:

Quantitative Structure-Activity Relationship (QSAR) Modeling : ML algorithms can build predictive QSAR models based on existing data for thiazole derivatives. nih.gov These models can then be used to predict the biological activity of novel, untested analogs, helping to prioritize which compounds to synthesize.

De Novo Drug Design : Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high predicted activity against a particular biological target and favorable synthetic accessibility. nih.gov

Virtual Screening : ML models can screen vast virtual libraries of thiazole derivatives against various targets, identifying potential hits much faster than traditional high-throughput screening. researchgate.net

ADME/Tox Prediction : AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new designs, helping to identify candidates with better drug-like properties early in the discovery process.

Studies have already demonstrated the feasibility of using ML to predict the activity of thiazole derivatives. For instance, models have been developed to predict urease inhibitors and anticancer agents with reasonable accuracy. nih.govresearchgate.net

Table of Machine Learning Model Performance for Thiazole Derivatives

| Model Type | Predicted Activity | Performance Metric | Value |

|---|---|---|---|

| Multiple Linear Regression | Estrogen Receptor Inhibition | R² | 0.5424 |

| Support Vector Machine | Estrogen Receptor Inhibition | R² | 0.6422 |

| Partial Least Square Regression | Estrogen Receptor Inhibition | R² | 0.6422 |

| Decision Tree | Urease Inhibition | Precision (Active) | 81% |

| Decision Tree | Urease Inhibition | Precision (Inactive) | 77% |

(Data sourced from multiple studies on thiazole derivatives) nih.govresearchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas

The diverse biological activities reported for thiazole-containing compounds suggest that the this compound scaffold could be effective against a wide range of biological targets and in various therapeutic areas yet to be explored.

Future research should involve screening derivatives against a broad panel of targets to uncover novel activities.

Potential Novel Targets and Therapeutic Areas:

| Potential Biological Target | Associated Therapeutic Area | Rationale/Supporting Evidence |

| Protein Kinases (e.g., EGFR, HER-2, CDK9) | Oncology, Inflammatory Diseases | Various thiazole derivatives have shown potent inhibitory activity against multiple kinases involved in cancer progression. nih.govmdpi.commdpi.com |

| Cholinesterases (AChE/BuChE) | Neurodegenerative Diseases (e.g., Alzheimer's) | Thiazole-based compounds have been identified as potential inhibitors of these enzymes, which are key targets in Alzheimer's therapy. nih.gov |

| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | Pyrazolyl-thiazole hybrids have been developed as selective COX-2 inhibitors, suggesting a role in anti-inflammatory drug design. nih.gov |

| Bacterial and Fungal Enzymes | Infectious Diseases | With rising antimicrobial resistance, exploring novel microbial targets for thiazole derivatives is a critical research avenue. nih.govnih.gov |

| Carbonic Anhydrases | Glaucoma, Epilepsy | Certain trisubstituted thiazole derivatives have been evaluated for their inhibitory activity against carbonic anhydrase isoforms. nih.gov |

Development of Sustainable and Green Synthesis Routes

In line with the growing emphasis on environmental responsibility in chemical manufacturing, future research must focus on developing sustainable and green synthesis routes for this compound and its derivatives. sruc.ac.uk Conventional methods often rely on hazardous reagents and organic solvents, generating significant waste. researchgate.net

Green chemistry approaches aim to mitigate these issues through several strategies:

Use of Green Solvents : Replacing traditional volatile organic compounds with environmentally benign solvents like water or ionic liquids. bepls.commdpi.com

Catalysis : Employing reusable and non-toxic catalysts, including biocatalysts, to improve reaction efficiency and reduce waste. researchgate.netmdpi.com

Energy Efficiency : Utilizing methods like microwave irradiation and ultrasonication to decrease energy consumption and reaction times. researchgate.netchemijournal.com

Solvent-Free Reactions : Conducting reactions in the absence of any solvent, often through techniques like grinding, which minimizes waste generation. sruc.ac.ukchemijournal.com

Comparison of Synthetic Approaches for Thiazoles

| Parameter | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Solvents | Often hazardous and volatile organic solvents | Water, ethanol, ionic liquids, or solvent-free conditions. bepls.com |

| Catalysts | Often stoichiometric, toxic reagents | Recyclable, non-toxic catalysts (e.g., chitosan-based). mdpi.com |

| Energy | Prolonged heating with conventional methods | Microwave or ultrasonic irradiation for rapid heating. researchgate.net |

| Waste | Significant generation of by-products and solvent waste | High atom economy, reduced by-products, recyclable components. sruc.ac.uk |

| Reaction Time | Often several hours to days | Reduced to minutes or a few hours. bepls.com |

By integrating these green principles, the synthesis of this important class of compounds can become more economically viable and environmentally sustainable. mdpi.com

Q & A

Basic: How can the synthesis of 4-Methyl-2-(4-nitrophenyl)-1,3-thiazole be optimized for improved yield and purity?

Methodological Answer:

Synthetic optimization often involves solvent selection, catalyst use, and reaction time. For example:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) or ethanol are common for thiazole synthesis, as seen in analogous reactions where ethanol under reflux improved cyclization efficiency .

- Catalysts : Acidic conditions (e.g., glacial acetic acid) facilitate condensation reactions, while bases like triethylamine aid in deprotonation steps during heterocycle formation .

- Workup : Precipitation and recrystallization from solvents like ethanol or dimethylformamide enhance purity .

- Monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress, ensuring minimal byproducts .

Advanced: What computational strategies are effective in predicting the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Tools like AutoDock or Schrödinger Suite assess ligand-receptor interactions. For example, hydrogen bonding and π-π stacking between the nitro group and enzyme active sites (e.g., α-glucosidase) can predict inhibitory activity .

- QSAR Models : Quantitative Structure-Activity Relationship studies correlate substituent effects (e.g., electron-withdrawing nitro groups) with bioactivity. Positional modifications on the thiazole ring (C-2 vs. C-4) significantly alter binding affinities .

- MD Simulations : Molecular dynamics (e.g., GROMACS) evaluate stability of ligand-receptor complexes over time, identifying key residues for interaction .

Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Stretching vibrations at ~1520 cm⁻¹ (NO₂ asymmetric) and ~1350 cm⁻¹ (NO₂ symmetric) validate the nitro group .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How do substituents on the thiazole ring influence the physicochemical and biological properties of this compound?

Methodological Answer:

- Electronic Effects :

- Steric Effects : Bulky substituents at C-2 (e.g., aryl groups) may hinder binding to flat active sites, reducing activity .

- Crystallographic Data : X-ray studies reveal that planar thiazole-nitroaromatic systems facilitate π-stacking with aromatic residues in target proteins .

Basic: What crystallographic methods are suitable for resolving the crystal structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX suite (SHELXT for solution, SHELXL for refinement) to determine space groups and atomic coordinates. For example, monoclinic systems (e.g., P2₁/c) are common for similar thiazole derivatives .

- Data Collection : High-resolution data (θ > 25°) and low R-factor values (<0.05) ensure accuracy. Twinning or disorder in the nitro group may require specialized refinement .

- Validation : Check CIF files with PLATON or Mercury to confirm geometric parameters (bond lengths, angles) .

Advanced: How can researchers address contradictory data in biological assays involving this compound?

Methodological Answer:

- Assay Replication : Conduct dose-response curves in triplicate across multiple cell lines to rule out false positives/negatives .

- Target Validation : Use CRISPR knockdown or competitive binding assays to confirm specificity for suspected targets (e.g., kinase enzymes) .

- Metabolic Stability Tests : Assess compound stability in liver microsomes to differentiate intrinsic activity vs. rapid degradation artifacts .

- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing nitro with cyano) to isolate SAR trends .

Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts .

- Recrystallization : Ethanol or acetone are ideal for obtaining high-purity crystals due to moderate solubility .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >95% purity for biological testing .

Advanced: How can researchers leverage this compound’s nitro group for further functionalization?

Methodological Answer:

- Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling conjugation with fluorophores or biotin tags .

- Nucleophilic Aromatic Substitution : React with amines or thiols under basic conditions to introduce diversely functionalized side chains .

- Click Chemistry : Azide-functionalized derivatives can undergo Cu-catalyzed cycloaddition with alkynes for library synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.